3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea
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Overview
Description
3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the oxadiazole intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole-phenyl intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenyl halides, nucleophiles or electrophiles
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted phenyl derivatives.
Scientific Research Applications
3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic electronic materials such as OLEDs and sensors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Phenyl Urea Derivatives: Compounds with a phenyl group and a urea moiety also show similar applications in medicinal chemistry and materials science.
Uniqueness
3-Ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-16-15(20)19(11(2)3)10-13-17-14(18-21-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZJXICKSPGTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=NC(=NO1)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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